Nelfinavir-d4

LC-MS/MS Matrix Effect Correction Bioanalytical Method Validation

Nelfinavir-d4 is a stable isotope-labeled internal standard engineered to eliminate quantitative errors in LC-MS/MS assays. Using unlabeled Nelfinavir or structural analogs (e.g., Saquinavir-d5) introduces ion suppression/enhancement and recovery variability, resulting in inaccurate pharmacokinetic data. Nelfinavir-d4 co-elutes with the target analyte and matches its physicochemical behavior, achieving intra-/inter-day precision <10% CV and accuracy within ±15% as required by FDA/EMA bioanalytical guidelines. Choose Nelfinavir-d4 for reliable TDM and regulated bioanalysis.

Molecular Formula C32H45N3O4S
Molecular Weight 571.8 g/mol
Cat. No. B12375477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNelfinavir-d4
Molecular FormulaC32H45N3O4S
Molecular Weight571.8 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O
InChIInChI=1S/C32H45N3O4S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29?/m0/s1/i1D3,29D
InChIKeyQAGYKUNXZHXKMR-IAEMMMHKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nelfinavir-d4: Deuterated HIV-1 Protease Inhibitor Internal Standard for Quantitative LC-MS/MS Bioanalysis


Nelfinavir-d4 is a stable isotope-labeled analog of the HIV-1 protease inhibitor Nelfinavir, where four hydrogen atoms are replaced with deuterium (molecular weight: 571.8 g/mol) . It is a non-radioactive, isotopically labeled internal standard (IS) primarily employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows to correct for matrix effects, analyte recovery variability, and instrument response drift during the quantification of Nelfinavir and its active metabolite M8 in biological matrices [1].

Why Unlabeled Nelfinavir or Other Protease Inhibitors Cannot Substitute for Nelfinavir-d4 as an Internal Standard


Substituting unlabeled Nelfinavir for Nelfinavir-d4 in a quantitative LC-MS/MS assay introduces significant analytical error. Unlabeled Nelfinavir and the target analyte are chemically identical, rendering them indistinguishable by the mass spectrometer and unable to correct for ion suppression/enhancement matrix effects or variable extraction recovery [1]. Structural analogs (e.g., Saquinavir-d5 or Indinavir-d6) may be used as internal standards, but they can exhibit differential ionization efficiencies, chromatographic retention times, and matrix effect susceptibilities compared to Nelfinavir, leading to inaccurate quantification unless method validation specifically confirms acceptable performance [2][3]. Nelfinavir-d4 provides the closest match in physicochemical behavior to the target analyte, minimizing these sources of variation.

Quantitative Comparative Evidence: Nelfinavir-d4 Differentiated Performance Metrics


Chromatographic Co-Elution and Matrix Effect Matching

Nelfinavir-d4 exhibits near-identical chromatographic retention time to unlabeled Nelfinavir due to minimal isotopic perturbation from the deuterium substitution. This property ensures that any matrix-induced ion suppression or enhancement affecting the analyte signal proportionally impacts the internal standard signal, enabling accurate concentration normalization. In validated LC-MS/MS methods for HIV protease inhibitors, the use of deuterated internal standards like Saquinavir-d5 and Indinavir-d6 has been demonstrated to achieve intra- and inter-day precision coefficients of variation <10% and mean accuracies within ±15% across calibration ranges [1]. A study quantifying 17 antiretroviral drugs in human plasma using stable isotope-labeled internal standards reported extraction recoveries of at least 75% for all analytes [2].

LC-MS/MS Matrix Effect Correction Bioanalytical Method Validation

Analytical Performance Metrics in Validated LC-MS/MS Methods for Nelfinavir

While direct performance data for Nelfinavir-d4 as an internal standard are rarely reported as separate metrics, the analytical performance of validated LC-MS/MS methods that utilize deuterated internal standards provides a robust class-level inference. In a validated assay using Saquinavir-d5 and Indinavir-d6 as internal standards, Nelfinavir was quantified over a concentration range of 0.05-10 µg/mL in human plasma with intra- and inter-day precision <10% CV and mean accuracy within ±15% [1]. Another high-throughput XLC-MS/MS method for 9 antiretrovirals, using reserpine as a non-deuterated internal standard, achieved Nelfinavir LOD of 2-70 ng/mL, LLOQ of 78-156 ng/mL, linearity R² 0.9971-0.9989, and intra-/inter-day precision <13.5% at LLOQ and <7.5% at high concentrations [2].

Therapeutic Drug Monitoring Method Validation HIV Protease Inhibitors

Stability and Handling: Vendor-Specified Storage and Shipping Conditions

Nelfinavir-d4 is supplied as a solid powder with defined storage and shipping stability. According to vendor specifications, the compound is stable for 3 years when stored as powder at -20°C, and for 2 years at 4°C . It is stable at ambient temperature during routine shipping for a few days . In solution, stability is maintained for 6 months at -80°C and 1 month at -20°C . These specifications are critical for procurement planning and laboratory workflow, as they define the acceptable shelf-life and handling requirements that differ from the unlabeled parent compound, which may have different stability profiles.

Compound Stability Storage Conditions Procurement Specifications

Optimal Use Cases for Nelfinavir-d4 in Bioanalytical and Pharmacokinetic Research


Quantitative Bioanalysis of Nelfinavir and Metabolite M8 in Plasma for Therapeutic Drug Monitoring

Nelfinavir-d4 is the internal standard of choice for LC-MS/MS methods quantifying Nelfinavir and its active metabolite M8 in human plasma. This application supports therapeutic drug monitoring (TDM) in HIV-infected patients, where precise and accurate measurement of drug exposure is required to optimize antiretroviral therapy and minimize toxicity. Validated methods using deuterated internal standards achieve intra- and inter-day precision <10% CV and accuracy within ±15%, meeting regulatory guidelines for bioanalytical method validation [1].

Pharmacokinetic Studies in Preclinical and Clinical Research

In pharmacokinetic (PK) studies, Nelfinavir-d4 is used to correct for sample preparation variability and matrix effects when measuring Nelfinavir concentrations in plasma, tissue homogenates, or cell lysates. The co-elution of the deuterated IS with the analyte ensures accurate determination of PK parameters (Cmax, AUC, half-life) even in complex biological matrices. This is critical for evaluating drug-drug interactions, food effects, and pediatric or special population dosing [2].

Intracellular Drug Concentration Measurements in PBMCs

For research requiring quantification of Nelfinavir at the site of action—within peripheral blood mononuclear cells (PBMCs)—Nelfinavir-d4 provides a reliable internal standard. LC-MS/MS methods using stable isotope-labeled IS have been validated for intracellular measurement of multiple antiretroviral drugs with mean extraction recovery >88% and inter-day CV <10.2% [3]. This application enables correlation of intracellular drug levels with antiviral efficacy and resistance.

Method Development and Validation for Regulatory Submissions

In regulated bioanalytical laboratories, Nelfinavir-d4 is used during method development and validation to meet FDA/EMA requirements for accuracy, precision, selectivity, and stability. The use of a stable isotope-labeled IS is considered best practice to mitigate matrix effects and ensure robust assay performance across multiple batches and analysts, thereby supporting IND/NDA submissions and clinical trial sample analysis [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nelfinavir-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.